molecular formula C18H17N3O3 B15074548 N'-(1H-Indol-3-ylmethylene)-3,4-dimethoxybenzohydrazide CAS No. 113143-36-5

N'-(1H-Indol-3-ylmethylene)-3,4-dimethoxybenzohydrazide

Cat. No.: B15074548
CAS No.: 113143-36-5
M. Wt: 323.3 g/mol
InChI Key: HFTAGRNJCXTLMN-RGVLZGJSSA-N
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Description

N’-(1H-Indol-3-ylmethylene)-3,4-dimethoxybenzohydrazide is a compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a C=N bond and are known for their wide range of biological activities. This compound is derived from indole-3-carbaldehyde and 3,4-dimethoxybenzohydrazide, combining the structural features of both indole and benzohydrazide moieties. The indole ring is a common structural motif in many natural products and pharmaceuticals, contributing to the compound’s potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-(1H-Indol-3-ylmethylene)-3,4-dimethoxybenzohydrazide typically involves the condensation reaction between indole-3-carbaldehyde and 3,4-dimethoxybenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N’-(1H-Indol-3-ylmethylene)-3,4-dimethoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the C=N bond to a C-N bond.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the indole and benzohydrazide moieties.

    Reduction: Reduced forms of the Schiff base, where the C=N bond is converted to a C-N bond.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

N’-(1H-Indol-3-ylmethylene)-3,4-dimethoxybenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(1H-Indol-3-ylmethylene)-3,4-dimethoxybenzohydrazide involves its interaction with biological targets through its indole and benzohydrazide moieties. The compound can bind to metal ions, forming complexes that exhibit enhanced biological activities. These metal complexes can interact with cellular components, leading to various biological effects such as antimicrobial and antioxidant activities .

Comparison with Similar Compounds

Comparison: N’-(1H-Indol-3-ylmethylene)-3,4-dimethoxybenzohydrazide is unique due to the presence of the 3,4-dimethoxybenzohydrazide moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities due to the electron-donating effects of the methoxy groups on the benzene ring.

Properties

CAS No.

113143-36-5

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

N-[(E)-1H-indol-3-ylmethylideneamino]-3,4-dimethoxybenzamide

InChI

InChI=1S/C18H17N3O3/c1-23-16-8-7-12(9-17(16)24-2)18(22)21-20-11-13-10-19-15-6-4-3-5-14(13)15/h3-11,19H,1-2H3,(H,21,22)/b20-11+

InChI Key

HFTAGRNJCXTLMN-RGVLZGJSSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)N/N=C/C2=CNC3=CC=CC=C32)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NN=CC2=CNC3=CC=CC=C32)OC

Origin of Product

United States

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